N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide
Description
N-[6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide is a pyrimidine derivative with a benzylpiperazine moiety and a 2-chlorophenoxy acetamide side chain. Pyrimidine-based compounds are widely studied for their biological activities, including antimicrobial, antifungal, and kinase-inhibitory properties .
Properties
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c24-19-8-4-5-9-20(19)31-16-23(30)27-21-14-22(26-17-25-21)29-12-10-28(11-13-29)15-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2,(H,25,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXHFJDIKAWDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)COC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of piperazine with benzyl chloride to form 4-benzylpiperazine. This intermediate is then reacted with 2-chloropyrimidine under nucleophilic substitution conditions to yield N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]amine. Finally, this intermediate undergoes acylation with 2-(2-chlorophenoxy)acetyl chloride to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy moiety, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For instance, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neurological function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide and analogous pyrimidine/acetamide derivatives, focusing on structural features, pharmacological profiles, and research findings.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies:
Substituent Impact on Bioactivity: Benzylpiperazine vs. Methylpiperazine: The benzyl group in the target compound likely improves CNS penetration compared to methylpiperazine derivatives, which prioritize solubility . Halogen Effects: The 2-chlorophenoxy group in the target compound may confer stronger target affinity than fluorine in the fluorophenyl derivative, though fluorine improves metabolic stability . Acetamide Variations: Phenoxy acetamide derivatives (e.g., target compound) show broader kinase inhibition vs. alkyl acetamides (e.g., herbicidal compounds), which are more selective .
Crystallographic and Conformational Insights: Dihedral angles between pyrimidine and aromatic substituents critically influence binding. For example, the fluorophenyl derivative’s 12.8° twist optimizes intermolecular interactions , while the target compound’s benzylpiperazine may adopt a similar conformation for receptor docking. Weak C–H⋯O bonds stabilize crystal structures in analogs, suggesting that the target compound’s chlorophenoxy group could participate in similar interactions .
Pharmacokinetic Considerations: Piperazine-containing compounds (e.g., target compound) generally exhibit moderate blood-brain barrier penetration, whereas methylsulfonyl or pyridinylamino groups (as in patent derivatives) improve aqueous solubility for systemic applications .
Q & A
Q. How do crystallographic data inform the rational design of more potent analogs?
- Methodological Answer :
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to identify critical contact points.
- Fragment Replacement : Substitute moieties disrupting crystal packing (e.g., benzylpiperazine with smaller groups) to improve solubility without losing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
